3-[4-(Prop-2-enoylamino)phenyl]propanoic acid
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Overview
Description
3-[4-(Prop-2-enoylamino)phenyl]propanoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is known for its nonsteroidal anti-inflammatory properties and is represented by the chemical formula C13H13NO3.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as carbonic anhydrase 1 and 2 .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function .
Result of Action
The inhibition of target enzymes often results in the disruption of the biochemical pathways they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Prop-2-enoylamino)phenyl]propanoic acid typically involves the reaction of 4-aminophenylpropanoic acid with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Prop-2-enoylamino)phenyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced amines, and substituted amides, depending on the specific reagents and conditions used .
Scientific Research Applications
3-[4-(Prop-2-enoylamino)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its anti-inflammatory properties.
Medicine: It is being investigated for its potential use as a nonsteroidal anti-inflammatory drug (NSAID).
Industry: The compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid: This compound has a similar structure but differs in its functional groups and biological activity.
Ibuprofen: Another nonsteroidal anti-inflammatory drug with a similar mechanism of action but different chemical structure.
Naproxen: Similar to ibuprofen, it is an NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness
3-[4-(Prop-2-enoylamino)phenyl]propanoic acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[4-(prop-2-enoylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)13-10-6-3-9(4-7-10)5-8-12(15)16/h2-4,6-7H,1,5,8H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFSSDNMEXQXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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